Guanosine, 8-phenyl-
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Overview
Description
Guanosine, 8-phenyl- is a modified nucleoside derived from guanosine, a purine nucleoside. This compound features a phenyl group attached to the eighth position of the guanine base. Guanosine itself is a fundamental building block of RNA and plays a crucial role in various biological processes, including signal transduction and protein synthesis. The addition of a phenyl group at the eighth position can significantly alter the compound’s chemical properties and biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 8-phenyl- typically involves the functionalization of the guanine base at the eighth position. One common method is the late-stage guanine C8–H alkylation via a photo-mediated Minisci reaction. This method employs catechol to assist in the formation of alkyl radicals, which are then used to introduce the phenyl group at the C8 position . The reaction conditions often include the use of boronic acid catechol ester derivatives to enhance yields, especially for reactions involving less stable primary alkyl radicals .
Industrial Production Methods
Industrial production of guanosine and its derivatives, including Guanosine, 8-phenyl-, often relies on microbial fermentation. Escherichia coli strains are engineered to overexpress the purine synthesis pathway and delete genes involved in guanosine catabolism to increase guanosine accumulation . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-phenyl- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the phenyl group or the guanine base.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Guanosine, 8-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: The compound is employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Mechanism of Action
The mechanism of action of Guanosine, 8-phenyl- involves its interaction with various molecular targets and pathways. In the central nervous system, guanosine and its derivatives act as neuromodulators, influencing cell growth, differentiation, and survival . The compound may interact with adenosine receptors, modulating adenosine transmission and exerting neuroprotective and antiproliferative effects . Additionally, guanosine derivatives can modulate glutamate uptake, reduce reactive oxygen species production, and improve mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound, guanosine, is a purine nucleoside involved in RNA synthesis and signal transduction.
Deoxyguanosine: Similar to guanosine but with a deoxyribose sugar, it is a building block of DNA.
Guanosine monophosphate (GMP): A phosphorylated form of guanosine, involved in various biochemical processes.
Cyclic guanosine monophosphate (cGMP): A cyclic form of GMP, playing a crucial role in intracellular signal transduction.
Uniqueness of Guanosine, 8-phenyl-
The addition of a phenyl group at the eighth position of guanosine imparts unique chemical and biological properties to the compound
Properties
CAS No. |
79953-03-0 |
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Molecular Formula |
C16H17N5O5 |
Molecular Weight |
359.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenyl-1H-purin-6-one |
InChI |
InChI=1S/C16H17N5O5/c17-16-19-13-9(14(25)20-16)18-12(7-4-2-1-3-5-7)21(13)15-11(24)10(23)8(6-22)26-15/h1-5,8,10-11,15,22-24H,6H2,(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
FWLOQXDDYNQZAV-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
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